2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cellular processes and plays a significant role in the development and progression of many diseases, including cancer . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation. By inhibiting CDK2, it disrupts the normal cell cycle, leading to cell growth arrest . This disruption affects the downstream effects of cell proliferation, leading to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in certain cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within these cells, leading to a decrease in their proliferation .
Biochemical Analysis
Biochemical Properties
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
In terms of cellular effects, pyrazolopyridines have shown superior cytotoxic activities against various cell lines . For instance, they have been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines
Molecular Mechanism
It is known that pyrazolopyridines can mimic hinge region binding interactions in kinase active sites due to their structural similarity with the adenine ring of ATP . This allows them to inhibit CDK2, a protein kinase essential in cellular processes .
Preparation Methods
The synthesis of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves the formation of the pyrazolopyrimidine core followed by the introduction of the benzamide moiety. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazole ring, which is then fused with a pyrimidine ring. The final step involves the chlorination and subsequent coupling with benzamide .
Chemical Reactions Analysis
2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific substitution pattern, which enhances its ability to inhibit CDKs and its potential as an anticancer agent .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-15-9-5-4-8-13(15)17(25)22-23-11-20-16-14(18(23)26)10-21-24(16)12-6-2-1-3-7-12/h1-11H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLHCMVTHXELN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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